molecular formula C8H6BrN3 B2815138 1-Bromo-2,6-naphthyridin-3-amine CAS No. 3611-11-8

1-Bromo-2,6-naphthyridin-3-amine

Cat. No.: B2815138
CAS No.: 3611-11-8
M. Wt: 224.061
InChI Key: XCIQIUBGAYVLLE-UHFFFAOYSA-N
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Description

1-Bromo-2,6-naphthyridin-3-amine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the first position and an amine group at the third position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,6-naphthyridin-3-amine can be synthesized through various methods. One common approach involves the bromination of 2,6-naphthyridin-3-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,6-naphthyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine oxides or reduction to yield naphthyridine derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts, ligands, and bases like triethylamine or potassium carbonate.

Major Products:

  • Substituted naphthyridines
  • Naphthyridine oxides
  • Reduced naphthyridine derivatives
  • Coupled naphthyridine products

Scientific Research Applications

1-Bromo-2,6-naphthyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as light-emitting diodes and dye-sensitized solar cells.

Mechanism of Action

The mechanism of action of 1-Bromo-2,6-naphthyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and amine group play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

    2,6-Naphthyridine: Lacks the bromine and amine groups, making it less reactive in certain substitution reactions.

    1,8-Naphthyridine: Differs in the position of nitrogen atoms, leading to different chemical properties and reactivity.

    3-Amino-2,6-naphthyridine: Similar structure but without the bromine atom, affecting its reactivity and applications.

Uniqueness: 1-Bromo-2,6-naphthyridin-3-amine is unique due to the presence of both bromine and amine groups, which enhance its reactivity and versatility in chemical synthesis and biological applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

1-bromo-2,6-naphthyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-6-1-2-11-4-5(6)3-7(10)12-8/h1-4H,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIQIUBGAYVLLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=NC(=C21)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3611-11-8
Record name 3-Amino-1-bromo-2,6-naphthyridine
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